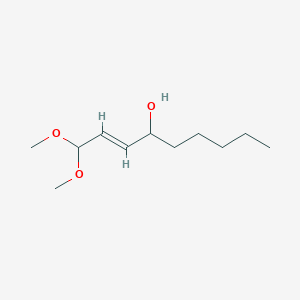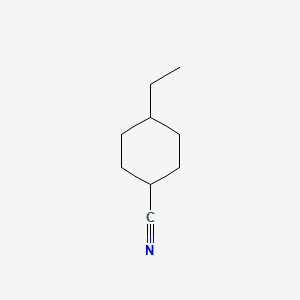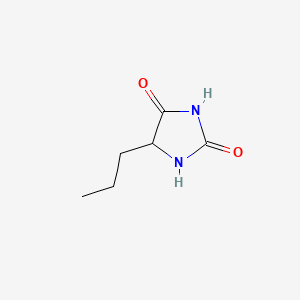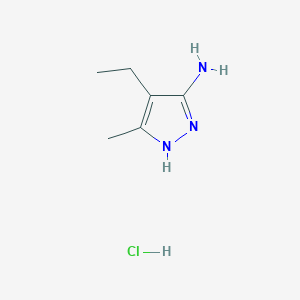
1-(3-Bromopropyl)-1H-imidazole hydrobromide
Übersicht
Beschreibung
1-(3-Bromopropyl)-1H-imidazole hydrobromide, also known as BrPIM, is a chemical compound that has been used in various scientific research studies. Its chemical formula is C6H9BrN2.HBr, and its molecular weight is 249.98 g/mol. BrPIM is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
CO2 Capture and Ionic Liquids
One significant application of imidazole derivatives is in the creation of task-specific ionic liquids for CO2 capture. For instance, the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, followed by anion exchange, yields a new room temperature ionic liquid. This liquid efficiently sequesters CO2 as a carbamate salt, demonstrating a nonvolatile, water-independent, and recyclable approach for CO2 capture comparable to commercial amine sequestering agents (Bates et al., 2002).
Corrosion Inhibition
Research has shown that imidazolium-based ionic liquids, including those synthesized from bromopropyl-imidazole derivatives, act as effective corrosion inhibitors for metals. These inhibitors offer a mix of physical and chemical adsorption onto metal surfaces, providing a protective layer against corrosion in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems (Hajjaji et al., 2021).
Antimicrobial Agents
The synthesis of novel imidazoles from bromopropyl-imidazole derivatives has been explored for their potent antimicrobial properties. These compounds are synthesized by reacting substituted imidazole with bromine, producing derivatives with significant activity against various microorganisms, including fungi and bacteria. This application highlights the potential of imidazole derivatives in developing new antimicrobial drugs (Narwal et al., 2012).
Intracellular Drug Delivery Systems
Imidazole derivatives synthesized from bromopropyl-imidazole are investigated for their application in pH-sensitive intracellular drug delivery systems. These polymers, designed to respond to pH changes, can efficiently deliver drugs within the cellular environment, showcasing their potential in targeted therapy and controlled drug release. Such systems are pivotal in enhancing the efficacy and specificity of treatments (Seo & Kim, 2006).
Organic Synthesis and Material Science
Imidazole derivatives are foundational in synthesizing complex organic molecules and materials. They serve as key intermediates in creating various heterocyclic compounds, which have wide applications in pharmaceuticals, agrochemicals, and material science. These derivatives facilitate the development of novel compounds with enhanced properties, such as improved stability, bioactivity, and catalytic efficiency, underscoring their importance in advancing chemical research and development (Joo et al., 2010).
Wirkmechanismus
Target of Action
It’s commonly used as a reagent to introduce a propylamine group to the molecular skeleton .
Mode of Action
The compound interacts with its targets by introducing a propylamine group to the molecular skeleton . This can lead to changes in the structure and function of the target molecules, affecting their activity and interactions with other molecules.
Result of Action
The molecular and cellular effects of 1-(3-Bromopropyl)-1H-imidazole hydrobromide’s action depend on the specific targets and pathways it affects. The compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Bromopropyl)-1H-imidazole hydrobromide . .
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)imidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACWYHYMHYGGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622474 | |
| Record name | 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-1H-imidazole hydrobromide | |
CAS RN |
144385-79-5, 109914-45-6 | |
| Record name | 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



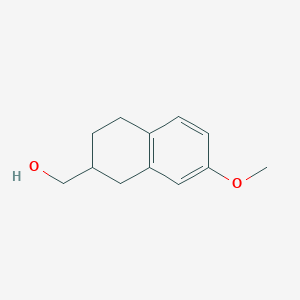


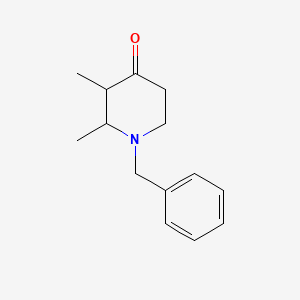

![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)

